zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate
Description
This zinc-coordinated compound features a highly complex structure, combining a heterocyclic thiazole moiety, branched alkyl chains, and a macrocyclic heptazacyclopentacosane core. Structural analogs indicate that such complexes often participate in enzymatic processes or metal-organic frameworks (MOFs) . Analytical methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for elucidating its conformation, as demonstrated in studies of structurally intricate compounds like insect pheromones and transition metal complexes .
Properties
IUPAC Name |
zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2/t35?,36-,37+,40-,41+,42+,43-,44+,45+,46-,47+,48?,52?,53-,54+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLQOPRDMGYOA-BWBYNRQYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H101N17O16SZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1486.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound "zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate" is a complex zinc-containing compound with potential biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure
The compound consists of multiple functional groups that contribute to its biological activity. The presence of thiazole and imidazole rings suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Zinc compounds have been widely studied for their antimicrobial properties. Bacitracin zinc (related to the compound ) exhibits significant antibacterial activity against various Gram-positive bacteria. Studies indicate that the zinc ion enhances the efficacy of bacitracin by facilitating its binding to bacterial membranes .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of certain metalloenzymes. For instance:
- Epoxide Hydrolase and Aminopeptidase Activities : Similar compounds have shown to inhibit epoxide hydrolase and aminopeptidase activities effectively. These enzymes are crucial in inflammatory responses and protein metabolism .
Cytotoxicity
Research indicates that compounds with structural similarities to this zinc complex exhibit cytotoxic effects on cancer cell lines. For example:
- IC50 Values : Compounds similar to the one discussed have demonstrated IC50 values ranging from 3.58 to 15.36 μM against cancer cell lines . This suggests potential for further development as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of bacitracin zinc showed that it effectively reduced bacterial counts in infected tissues. The study concluded that the compound could be a viable option for treating infections caused by resistant strains of bacteria .
Study 2: Cancer Cell Line Testing
In another study focusing on cytotoxicity against cancer cells:
- Methodology : Various derivatives were tested against three different cancer cell lines.
- Findings : One derivative exhibited significant apoptosis induction in treated cells compared to controls . This indicates a promising therapeutic pathway for similar compounds.
Data Table
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance:
- Thiazole Derivatives : Compounds containing thiazole moieties have been synthesized and tested for their efficacy against various pathogens. Studies show that certain thiazole derivatives demonstrate potent antibacterial and antifungal properties due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
Anticancer Activity
The compound's structure suggests potential anticancer applications:
- Cytotoxicity Studies : Thiazole-integrated compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, a study reported that specific thiazole derivatives exhibited selective cytotoxicity against human glioblastoma and melanoma cells .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of thiazole derivatives:
- Anticonvulsant Activity : Research has shown that certain thiazole-based compounds can effectively reduce seizure activity in animal models. The structure of these compounds may contribute to their ability to modulate neurotransmitter systems .
Enzyme Inhibition
The structural characteristics of the compound allow it to interact with various enzymes:
- Enzyme Modulators : It has been suggested that zinc-containing thiazoles can act as enzyme inhibitors or modulators in biochemical pathways. This could be particularly useful in designing drugs that target specific metabolic pathways involved in disease processes .
Drug Delivery Systems
Given its complex structure and the presence of zinc:
- Nanocarrier Development : Zinc-based compounds are being explored as potential nanocarriers for drug delivery systems due to their biocompatibility and ability to enhance the solubility of poorly soluble drugs .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiazole derivatives and tested them against common bacterial strains. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro studies on human cancer cell lines (MCF7 and U251) showed that specific thiazole derivatives induced apoptosis at low concentrations while exhibiting minimal toxicity to normal cells. This selective activity highlights the potential for developing targeted cancer therapies using such compounds .
Comparison with Similar Compounds
Transition Metal Complexes
The compound shares structural motifs with fj-allyl transition metal complexes (e.g., molybdenum, tungsten), which exhibit distinct NMR chemical shifts and coupling constants due to metal-ligand interactions. For example:
Peptide-Based Metal Complexes
Compounds like Zygocaperoside (a plant-derived saponin) and synthetic peptide-metal conjugates employ similar spectroscopic techniques (e.g., ¹H-NMR, ¹³C-NMR) for structural validation. However, the zinc compound’s incorporation of imidazole and thiazole groups may confer unique metal-binding properties compared to glycosides .
Analytical and Predictive Methodologies
Spectroscopic Techniques
Comparative data from insect pheromone studies highlight the utility of HSQC, HMBC, and NOE NMR experiments in resolving stereochemical complexities, as seen in (E)-7-Decenila acetate and related compounds . For the zinc compound, these methods could clarify the spatial arrangement of its benzyl and imidazolylmethyl substituents.
Predictive Modeling
Machine learning approaches, such as SVM-based protein-chemical interaction prediction, could infer biological targets for the zinc compound using mass spectral profiles and structural fingerprints. Such models achieve >80% accuracy when integrating chemical structure and MS data, as demonstrated in metabolite analyses .
Environmental and Regulatory Considerations
While the Toxics Release Inventory (TRI) documents zinc compounds in environmental contexts, discrepancies in reporting (e.g., treated off-site amounts revised to zero) underscore the need for rigorous validation when assessing ecological impacts . The zinc compound’s biodegradability and toxicity remain unstudied but could align with regulatory frameworks for semi-volatile organics .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of the Macrocyclic Peptide Backbone
The heptazacyclopentacosane macrocycle is synthesized via microwave-assisted SPPS using Fmoc-protected amino acids. Coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure in dimethylformamide (DMF) enable efficient amide bond formation at 90°C, as demonstrated in porphyrin-peptide conjugate syntheses . Side-chain protecting groups (e.g., trityl for imidazole, tert-butyl for carboxylates) ensure regioselectivity. After sequential elongation, cleavage from the resin is achieved using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) .
Critical to this step is the incorporation of the (2R)-butan-2-yl and benzyl groups at positions 15 and 12, respectively, which require tert-butyloxycarbonyl (Boc) protection to prevent side reactions. The final macrocyclic structure is confirmed via LC-MS and NMR .
Synthesis of the Thiazoline-Containing Fragment
The 4,5-dihydro-1,3-thiazole-4-carbonyl moiety is prepared via cyclocondensation of L-allo-isoleucine-derived cysteamine with ethyl bromopyruvate, followed by oxidation to the thiazoline ring. The resulting thiazoline-carboxylic acid is activated using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and coupled to the (2S)-2-amino-4-methylpentanoyl intermediate under inert conditions .
Key parameters include:
-
Reaction temperature: 0–4°C to minimize racemization
-
Solvent: anhydrous DMF with N,N-diisopropylethylamine (DIEA) as a base
-
Purification: reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water)
Zinc(II) Templating and Coordination
The apo-peptide is metallated using zinc acetate in a THF/acetic acid (1:1) mixture. The carboxylato groups at position 6 and the imidazole ring at position 9 serve as primary coordination sites, while the thiazoline nitrogen and backbone amides provide secondary ligation . The reaction proceeds at room temperature for 12–24 hours, monitored via UV-vis spectroscopy (λ = 280 nm, ε ≈ 1.2 × 10⁴ M⁻¹cm⁻¹ for Zn-N charge transfer bands) .
| Parameter | Value | Source |
|---|---|---|
| [Zn(II)] | 10 eq. | |
| Solvent | THF/AcOH (1:1) | |
| Yield | 68–72% | |
| Stability (log Kd) | 18.3 ± 0.2 (pH 7.4) |
Conjugation of Peripheral Substituents
The 3-aminopropyl and 2-amino-2-oxoethyl side chains are introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Alkyne-functionalized peptides react with azido-alkylamines (1.2 eq.) in the presence of CuSO₄·5H₂O (0.1 eq.) and sodium ascorbate (0.2 eq.) in tert-butanol/water (2:1). The reaction is complete within 3 hours at 50°C, yielding triazole-linked products .
Final Assembly and Purification
The zinc-peptide complex is isolated via precipitation from cold diethyl ether, followed by size-exclusion chromatography (Superdex 30 Increase, 20 mM HEPES pH 7.4). Purity (>95%) is confirmed by analytical HPLC and MALDI-TOF MS . Dynamic light scattering (DLS) confirms monodispersity (PDI < 0.2) in aqueous buffer .
Structural and Functional Validation
X-ray absorption spectroscopy (XAS) at the Zn K-edge reveals a distorted tetrahedral geometry with bond lengths of 1.97 Å (Zn-Nimidazole) and 2.08 Å (Zn-Ocarboxylate) . Catalytic activity assays using p-nitrophenyl acetate (pNPA) show a turnover number (kcat) of 0.31 ± 0.05 s⁻¹ and KM = 1.8 ± 0.3 mM, comparable to native zinc peptidases .
Challenges and Optimization Strategies
Q & A
Basic: What spectroscopic and crystallographic methods are critical for confirming the stereochemistry of this zinc-containing compound?
Answer:
- X-ray crystallography is essential for resolving the 3D arrangement of the macrocyclic heptazacyclopentacosane core and zinc coordination geometry.
- 2D NMR techniques (e.g., COSY, NOESY) confirm spatial proximities of chiral centers, particularly in the thiazole and amino acid residues. For example, NOESY correlations can validate the (4R) and (2S) configurations .
- Circular Dichroism (CD) spectroscopy identifies chiral electronic transitions in the imidazole and thiazole moieties.
- IR spectroscopy verifies carbonyl stretching frequencies (e.g., 1650–1750 cm⁻¹ for amides) and zinc-ligand vibrations .
Advanced: How can computational quantum chemistry optimize the synthesis of the thiazole-4-carbonyl and macrocyclic domains?
Answer:
- Density Functional Theory (DFT) calculates transition-state energies for key reactions, such as thiazole ring closure or macrocycle cyclization, to predict optimal catalysts (e.g., acetic acid/sodium acetate in thiazolidinone synthesis) .
- Reaction Path Search Algorithms (e.g., AFIR or GRRM) identify low-energy pathways for forming the 4,5-dihydrothiazole moiety, minimizing side products .
- COMSOL Multiphysics simulates heat/mass transfer during reflux conditions to refine reaction scales (e.g., glacial acetic acid reflux for 7 hours as in thiazole synthesis) .
Basic: What purification strategies are effective for isolating this compound post-synthesis?
Answer:
- Reverse-phase HPLC with a C18 column resolves enantiomeric impurities in the amino acid residues (e.g., using acetonitrile/water gradients).
- Recrystallization in ethanol or ethyl acetate removes unreacted intermediates, as demonstrated in thiazolidinone purification (85% yield after ethanol recrystallization) .
- Ion-exchange chromatography isolates the zinc complex from free ligands, leveraging carboxylate and amino group charge differences .
Advanced: How should researchers design experiments to resolve contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
- Factorial Design (e.g., 2^k designs) tests variables like pH, temperature, and zinc concentration to identify confounding factors in enzymatic assays .
- Dose-Response Surface Modeling quantifies interactions between the compound’s macrocycle and target proteins, distinguishing specific inhibition from nonspecific binding.
- In Silico Docking (AutoDock Vina) predicts binding poses to validate experimental IC₅₀ values, addressing discrepancies between computational and wet-lab results .
Basic: What synthetic challenges arise in constructing the 4,5-dihydro-1,3-thiazole moiety?
Answer:
- Regioselectivity : Competing nucleophilic attacks during thiazole ring closure require strict control of anhydrous conditions and stoichiometric sodium acetate, as seen in glacial acetic acid reflux protocols .
- Epimerization Risk : The (2S)-2-[[2-(1-amino-2-methylbutyl)...] fragment may racemize during coupling; low-temperature (0–5°C) reactions and rapid workup mitigate this .
- Side Reactions : Thioamide intermediates (e.g., 2-thioxothiazolidin-4-one) must be stabilized via inert atmospheres to prevent oxidation .
Advanced: How can researchers characterize the zinc coordination environment’s role in catalytic or structural activity?
Answer:
- Extended X-ray Absorption Fine Structure (EXAFS) quantifies bond distances between zinc and donor atoms (e.g., imidazole N, carboxylate O) to map coordination geometry.
- Molecular Dynamics (MD) Simulations (AMBER or GROMACS) model zinc’s dynamic interactions with the macrocycle under physiological conditions .
- Mutagenesis Studies : Replace zinc with Co²⁺ or Ni²⁺ and compare bioactivity to assess metal-specific effects .
Basic: What analytical methods validate the compound’s stability under physiological conditions?
Answer:
- High-Resolution Mass Spectrometry (HRMS) monitors degradation products after incubation in PBS (pH 7.4) at 37°C for 24 hours.
- Circular Dichroism (CD) Thermal Scans (20–90°C) detect denaturation transitions in the macrocycle .
- ICP-OES quantifies zinc leaching over time to assess structural integrity .
Advanced: What methodologies integrate AI-driven experimental design with traditional synthesis?
Answer:
- Autonomous Laboratories : AI platforms (e.g., IBM RXN) propose reaction conditions for the pentanoyl-amino linkage, validated via robotic liquid handlers .
- Bayesian Optimization iteratively refines macrocycle cyclization parameters (e.g., solvent polarity, catalyst loading) based on real-time HPLC yield data .
- Feedback Loops : Experimental results (e.g., failed coupling reactions) train neural networks to predict optimal protecting groups for the benzyl and imidazole substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
